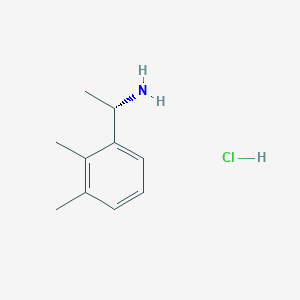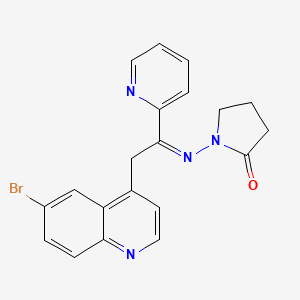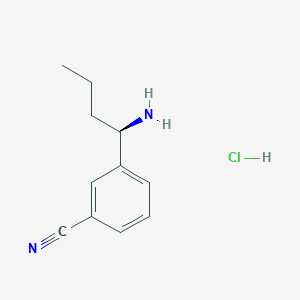
1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is a fluorinated aromatic compound with the molecular formula C20H15F3. This compound is characterized by the presence of three fluorine atoms and an ethyl group attached to a terphenyl backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized to ensure safety and efficiency, with strict control over reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide ions are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized terphenyl derivatives .
Applications De Recherche Scientifique
4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 4’‘-Ethyl-2’,3,4,5-tetrafluoro-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl .
Uniqueness: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of ethyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
248936-61-0 |
|---|---|
Formule moléculaire |
C20H15F3 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene |
InChI |
InChI=1S/C20H15F3/c1-2-13-3-5-14(6-4-13)15-7-9-17(19(22)11-15)16-8-10-18(21)20(23)12-16/h3-12H,2H2,1H3 |
Clé InChI |
PGUQLGQUXJWRDT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)






